![molecular formula C6H6N4 B1426152 1H-Pyrazolo[3,4-B]pyridin-6-amine CAS No. 63725-49-5](/img/structure/B1426152.png)
1H-Pyrazolo[3,4-B]pyridin-6-amine
Übersicht
Beschreibung
1H-Pyrazolo[3,4-B]pyridin-6-amine is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers . It has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-B]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole . The Gould–Jacobs reaction is often used for the synthesis of quinolines or 4-hydroxyquinoline derivatives using aniline and diethyl 2-(ethoxymethylene)malonate as starting materials .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-B]pyridin-6-amine is complex and presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
The synthetic methods used for the synthesis of 1H-Pyrazolo[3,4-B]pyridin-6-amine are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered in the analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Pyrazolo[3,4-b]pyridin-6-one derivatives, which are closely related to 1H-Pyrazolo[3,4-B]pyridin-6-amine, have been studied as a new class of anticancer agents. Their structure-activity relationships and mechanisms of action are subjects of ongoing research .
Pharmacological Properties
Derivatives of Pyrazolo[3,4-b]pyridine exhibit a wide range of pharmacological properties. They are part of anxiolytic drugs such as cartazolate and etazolate and are used in treatments for pulmonary hypertension .
Energetic Ionic Compounds
The compound has been used in the synthesis of energetic ionic compounds with good detonation performances and low sensitivities, highlighting its importance in the field of heterocyclic chemistry .
Biomedical Applications
Substitution patterns of 1H-Pyrazolo[3,4-b]pyridines have been reviewed to establish the types of substituents mainly used at various positions. This analysis is crucial for understanding its biomedical applications .
Synthetic Strategies
Comprehensive data on synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .
Therapeutic Tools
Purine analogues, which include trisubstituted pyrazolo[3,4-b]pyridines, are important therapeutic tools due to their affinity to enzymes or receptors involved in critical biological processes .
Safety and Hazards
Wirkmechanismus
Target of Action
1H-Pyrazolo[3,4-B]pyridin-6-amine is a heterocyclic compound It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Result of Action
One study has reported that a compound containing a pyrazolo[3,4-b]pyridin-6-one scaffold exhibited anticancer activity against several tumor cell lines . This suggests that 1H-Pyrazolo[3,4-B]pyridin-6-amine may have potential therapeutic applications.
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXOWZFVBMJORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717401 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63725-49-5 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.